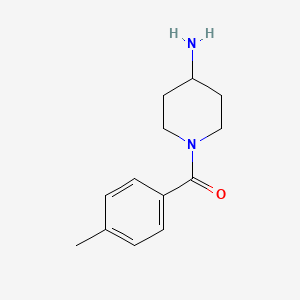

![molecular formula C18H16N6O B2989752 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2319721-52-1](/img/structure/B2989752.png)

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,3-Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds consists of a benzene ring fused to an imidazole ring .

Synthesis Analysis

Triazoles can be synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . A Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates can be used to synthesize 1,2,3-triazole hybrids .

Molecular Structure Analysis

The molecular structure of 1,2,3-triazoles involves a five-membered ring containing two carbon atoms and three nitrogen atoms . The exact structure of “N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide” would need to be determined through methods such as NMR spectroscopy .

Chemical Reactions Analysis

1,2,3-Triazoles can undergo a variety of chemical reactions, including cycloadditions, N-arylations, and cross-coupling reactions . The specific reactions that “this compound” can undergo would depend on its exact structure and the conditions under which it is reacted.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. For example, the parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Researchers have developed a variety of heterocyclic compounds using similar structures as precursors, demonstrating their versatility in organic synthesis. For instance, benzimidazole and triazole derivatives have been synthesized to investigate their structural properties, including crystal structures and spectroscopic characterization. These studies provide insights into the compound's utility in developing novel materials with potential applications in various fields, including pharmaceuticals and materials science (Ünver et al., 2009).

Antimicrobial and Antitubercular Activities

- Novel benzimidazoles containing 1,2,3-triazoles have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have shown promising activity against various cancer cell lines and bacteria, indicating the potential of such derivatives in developing new therapeutic agents (Kumaraswamy et al., 2021).

Photophysical Properties and Material Applications

- The introduction of benzimidazole and triazole units into compounds has been explored for their photophysical properties, leading to the development of materials suitable for optoelectronic applications. For example, benzo[d]imidazole-functionalized triazatruxenes have been synthesized and shown to exhibit excellent thermal stability and good solubility, making them potential candidates for solution-processed non-doped OLEDs (Zhou et al., 2021).

Self-Aggregation and Gelation Properties

- The self-aggregation behavior of benzimidazole and triazole adducts has been observed, demonstrating their potential in forming gel-like materials through non-covalent interactions. This property could be exploited in the development of new materials with unique mechanical and optical properties (Sahay & Ghalsasi, 2019).

Mecanismo De Acción

Target of Action

It is known that 1,2,3-triazoles, a core structure in this compound, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are used in drug discovery .

Mode of Action

Triazoles are known to form hydrogen bonds and bipolar interactions, allowing them to interact with biomolecular targets . The mechanism of interaction generally involves the addition of an amine to a carbonyl group, forming a carbinolamine intermediate, followed by the elimination of a water molecule, leading to the formation of an imine .

Biochemical Pathways

Triazoles and their derivatives have been reported to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

1,2,3-triazoles are known for their high chemical stability, resistance to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . These properties could potentially influence the bioavailability of the compound.

Result of Action

Triazoles and their derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, and anti-inflammatory effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. 1,2,3-triazoles are known for their stability under various conditions, suggesting that they may be relatively unaffected by environmental factors .

Análisis Bioquímico

Biochemical Properties

Preliminary studies suggest that it may interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both direct binding and indirect effects on the function of these biomolecules .

Cellular Effects

In terms of cellular effects, N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide may influence cell function in several ways. It could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level through a combination of binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

N-[1-phenyl-2-(triazol-2-yl)ethyl]-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O/c25-18(14-6-7-15-16(10-14)20-12-19-15)23-17(11-24-21-8-9-22-24)13-4-2-1-3-5-13/h1-10,12,17H,11H2,(H,19,20)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNNXINSFHVDNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC4=C(C=C3)N=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate](/img/structure/B2989671.png)

![4-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)butanamide](/img/structure/B2989673.png)

![4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2989676.png)

![benzo[b]thiophen-2-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2989677.png)

![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate](/img/structure/B2989678.png)

![4-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2989680.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2989684.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2989685.png)

![(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)phenyl 2-methoxybenzoate](/img/structure/B2989690.png)

![((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2989692.png)